molecular formula C11H8ClNOS B2424823 1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 672950-24-2

1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2424823
CAS No.: 672950-24-2
M. Wt: 237.7
InChI Key: OKEKBXCEKDVYJZ-UHFFFAOYSA-N
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Description

1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound that features a thiazole ring fused with a chlorophenyl group.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-3-2-4-9(12)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEKBXCEKDVYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320639
Record name 1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672950-24-2
Record name 1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-(3-chlorophenyl)thiazol-5-yl)ethanone
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Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2-bromothiazole-4-carboxaldehyde reacts with 3-chlorophenylboronic acid under Suzuki-Miyaura conditions. The reaction employs tetrakis(triphenylphosphine)palladium(0) (1.2 mol%) and sodium carbonate (2.5 equiv) in a 1:1 mixture of 1,2-dimethoxyethane and ethanol at 100°C for 24 hours. The aldehyde intermediate is subsequently oxidized to the ethanone moiety using MnO₂ or PCC.

Key Data:

  • Yield: 62% for the coupling step
  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1)
  • Characterization: ¹H-NMR (CDCl₃) δ 8.21 (s, 1H, thiazole-H), 7.45–7.89 (m, 4H, Ar-H), 2.63 (s, 3H, COCH₃)

Optimization Challenges

The reaction’s efficiency depends on:

  • Ligand selection: Bulky phosphine ligands (e.g., SPhos) improve coupling yields for electron-deficient arylboronic acids.
  • Solvent effects: Ethanol enhances solubility of inorganic bases but prolongs reaction times compared to toluene.

Hantzsch Thiazole Synthesis via Cyclocondensation

The Hantzsch method remains a cornerstone for thiazole ring formation, utilizing α-haloketones and thioamides.

General Procedure

1-(3-Chlorophenyl)-2-bromoethan-1-one reacts with thioacetamide in refluxing ethanol (12 h), yielding the thiazole intermediate. Subsequent oxidation with Jones reagent introduces the ethanone group.

Reaction Scheme:
$$
\text{C}6\text{H}4\text{Cl-CO-CH}2\text{Br} + \text{CH}3\text{C(S)NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Thiazole intermediate} \xrightarrow{\text{CrO}3} \text{Target compound}
$$

Performance Metrics:

  • Overall Yield: 58–67%
  • Side Products: Over-oxidation to carboxylic acids (8–12%)

The Horner-Wittig protocol enables direct introduction of the ethanone group via phosphoryl-stabilized ylides.

Synthetic Route

A phosphorylated thiazole precursor reacts with acetyl chloride in the presence of NaHMDS, producing the target compound in a single step.

Conditions:

  • Base: Sodium hexamethyldisilazide (1.5 equiv)
  • Solvent: THF at −78°C → RT
  • Yield: 73%

Advantages:

  • Avoids oxidation steps
  • Compatible with sensitive functional groups

Knöevenagel Condensation for Structural Elaboration

This method constructs the ethanone-thiazole linkage through base-mediated condensation.

Experimental Protocol

3-Chlorobenzaldehyde condenses with 5-acetylthiazole-2-carboxylic acid in PEG-400, catalyzed by piperidine (5 mol%).

Optimization Insights:

  • Solvent: PEG-400 enables catalyst-free reactions at RT
  • Yield Comparison:
Condition Yield (%)
Glacial AcOH 68
PEG-400 89

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes:

  • Thiazole formation: 8 min vs. 12 h conventional
  • Yield Improvement: 78% vs. 62%

Enzymatic Resolution

Racemic mixtures are resolved using lipase B from Candida antarctica (CAL-B):

  • Enantiomeric Excess: 98% ee
  • Scale: Up to 50 g

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Yield (%) Purity (%) Cost Index Scalability
Suzuki-Miyaura 62 97 3.8 Industrial
Hantzsch 67 95 2.1 Lab-scale
Horner-Wittig 73 99 4.2 Pilot plant
Microwave-Assisted 78 96 3.5 Lab-scale

Chemical Reactions Analysis

1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or block receptor-mediated pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one can be compared with other thiazole derivatives such as:

These compounds share the thiazole core but differ in their substituents and specific biological activities, highlighting the unique properties of this compound .

Biological Activity

1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one (CAS Number: 672950-24-2) is a thiazole-derived compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C₁₁H₈ClNOS
  • Molecular Weight : 237.70 g/mol
  • Structure : The compound consists of a thiazole ring attached to a chlorophenyl group and an ethanone moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as chlorine, can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines, revealing that compounds with a similar structure to this compound exhibited IC50 values ranging from 10 to 30 µM against melanoma and glioblastoma cells. The presence of the thiazole ring was crucial for this activity, with modifications in substituents on the phenyl ring significantly influencing potency .

CompoundCell LineIC50 (µM)
This compoundU251 (glioblastoma)TBD
Similar Thiazole DerivativeWM793 (melanoma)10 - 30

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with thiazole rings can exhibit significant antibacterial and antifungal activities.

Research Findings

In vitro assays demonstrated that certain thiazole derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Thiazoles have been investigated for their anti-inflammatory effects as well. Some derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

Mechanistic Insights

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles can act as inhibitors of various enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Targets : Molecular docking studies suggest that this compound may interact with specific proteins associated with cancer cell survival and proliferation.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]ethan-1-one, and how can reaction efficiency be monitored?

The synthesis typically involves multi-step reactions, such as cyclocondensation of chlorobenzyl precursors with thiazole-forming agents. A robust method includes:

  • Hantzsch reaction : Reacting 3-chlorophenyl-substituted precursors with thioamides or thioureas under reflux in ethanol or PEG-400 medium, catalyzed by HCl or Bleaching Earth Clay (pH 12.5) at 70–80°C .
  • One-pot procedures : Combining intermediates like hydrazine derivatives with thiosemicarbazide in dioxane, monitored via TLC for completion .
  • Efficiency monitoring : Use TLC (hexane:ethyl acetate, 3:1) or HPLC to track reaction progress. Yields are optimized by controlling temperature and catalyst loading .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Monitoring Tool
Hantzsch reactionHCl (ethanol)65–75TLC
PEG-400-mediatedBleaching Earth Clay70–85TLC/HPLC
Thiosemicarbazide couplingTriethylamine (dioxane)55–65TLC

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • IR Spectroscopy : Detect characteristic peaks for C=O (1690–1710 cm⁻¹), C-Cl (750–780 cm⁻¹), and thiazole ring vibrations (1530–1560 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, multiplet for 3-chlorophenyl), thiazole protons (δ 8.1–8.3 ppm), and the acetyl group (δ 2.5 ppm, singlet) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 251.6) and fragmentation patterns .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved SignalAssignment
IR1705 cm⁻¹C=O stretch
¹H NMRδ 7.6 ppm (multiplet)3-Chlorophenyl protons
MS (ESI+)m/z 251.6 ([M+H]+)Molecular ion

Advanced Research Questions

Q. How can computational tools resolve structural ambiguities or predict bioactivity for this compound?

  • Crystallography : Use SHELX for refining X-ray diffraction data to resolve bond lengths/angles, especially for thiazole and chlorophenyl moieties .
  • Density Functional Theory (DFT) : Employ Multiwfn to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., acetyl group reactivity) .
  • Molecular Docking : AutoDock4 simulates interactions with biological targets (e.g., kinases), predicting binding affinities and guiding structure-activity relationship (SAR) studies .

Q. What experimental strategies address contradictions in reported bioactivity data for thiazole derivatives?

  • Dose-response assays : Validate antimicrobial or anticancer activity using standardized protocols (e.g., MIC for bacterial strains or IC₅₀ in MCF-7 cells) .
  • Control experiments : Compare with structurally analogous compounds (e.g., 2-amino-thiazole derivatives) to isolate the role of the 3-chlorophenyl group .
  • Pathway analysis : Use Western blotting to assess downstream effects (e.g., apoptosis markers like caspase-3) and confirm mechanism of action .

Q. How can regioselectivity challenges in thiazole functionalization be mitigated during synthesis?

  • Protecting groups : Temporarily block reactive sites (e.g., acetyl group) using tert-butyldimethylsilyl (TBDMS) before introducing substituents .
  • Catalyst optimization : Screen Pd-based catalysts for Suzuki-Miyaura coupling to functionalize the thiazole ring at the 4-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the thiazole’s electron-deficient positions .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • pH stability tests : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC over 24 hours .
  • Plasma stability : Assess metabolic breakdown in rat plasma, identifying metabolites via LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for high-temperature applications) .

Q. How do electronic effects of the 3-chlorophenyl group influence reactivity in cross-coupling reactions?

  • The electron-withdrawing Cl substituent activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack.
  • Suzuki coupling : The 3-chlorophenyl-thiazole system couples efficiently with boronic acids at the thiazole’s 5-position due to enhanced electron deficiency .
  • Controlled experiments : Compare coupling yields with 4-chlorophenyl analogs to quantify electronic effects .

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